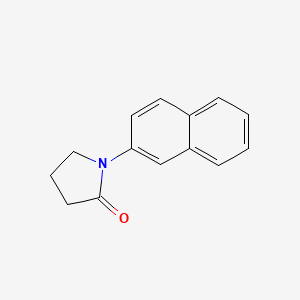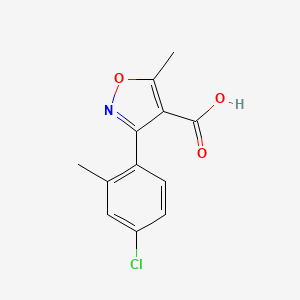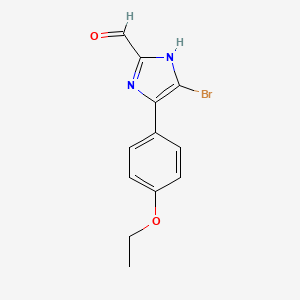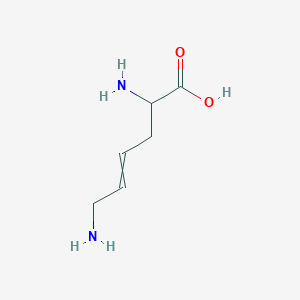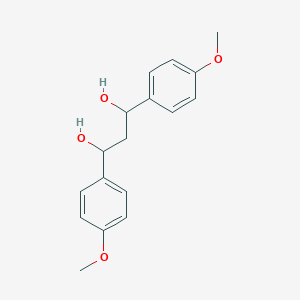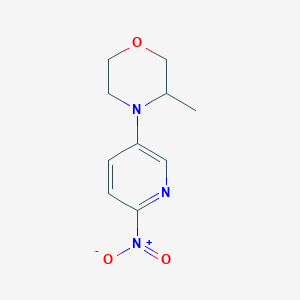
3-Methyl-4-(6-nitro-3-pyridinyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine is a chemical compound characterized by a morpholine ring substituted with a methyl group at the 3rd position and a 6-nitro-3-pyridyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Methyl Group: The methyl group can be introduced at the 3rd position of the morpholine ring via alkylation using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the 6-nitro-3-pyridyl Group: The 6-nitro-3-pyridyl group can be attached to the 4th position of the morpholine ring through a nucleophilic substitution reaction using 6-nitro-3-chloropyridine.
Industrial Production Methods: Industrial production of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The nitro group in (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Reduction of the Nitro Group: The major product is the corresponding amine derivative.
Substitution Reactions: Various substituted pyridyl derivatives can be formed depending on the nucleophile used.
科学的研究の応用
(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
(3S)-3-methyl-4-(3-pyridyl)morpholine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
(3S)-3-methyl-4-(6-amino-3-pyridyl)morpholine:
Uniqueness: (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine is unique due to the presence of both the nitro group and the pyridyl group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with molecular targets and the possibility of fine-tuning its properties for various research and industrial purposes.
特性
分子式 |
C10H13N3O3 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
3-methyl-4-(6-nitropyridin-3-yl)morpholine |
InChI |
InChI=1S/C10H13N3O3/c1-8-7-16-5-4-12(8)9-2-3-10(11-6-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3 |
InChIキー |
OPFQNEYMBKNBFW-UHFFFAOYSA-N |
正規SMILES |
CC1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride](/img/structure/B13694723.png)
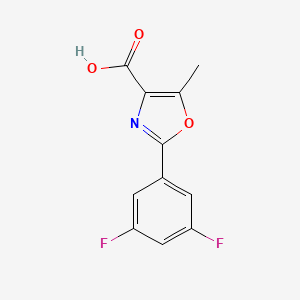
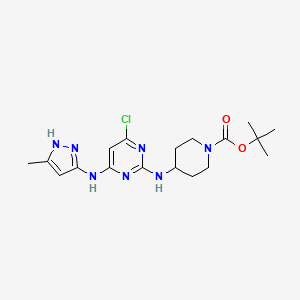
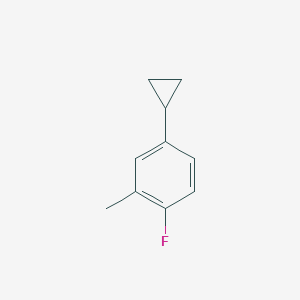

![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
